ethyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Ethyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted with functional groups that confer unique physicochemical and biological properties. The (2Z)-configuration denotes the stereochemistry of the imino group, which is critical for its molecular interactions. Key structural attributes include:
- Benzothiazole backbone: A bicyclic system with sulfur and nitrogen atoms contributing to aromatic stability and electronic diversity.
- (4-Acetylbenzoyl)imino group at position 2, providing a planar conjugated system for π-π stacking or hydrogen bonding. Methoxy-oxoethyl side chain at position 3, influencing steric and electronic properties.
Properties
IUPAC Name |
ethyl 2-(4-acetylbenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-4-30-21(28)16-9-10-17-18(11-16)31-22(24(17)12-19(26)29-3)23-20(27)15-7-5-14(6-8-15)13(2)25/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTGSZSJGQBBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzothiazole core, followed by the introduction of the acetylbenzoyl and methoxy-oxoethyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
ethyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzothiazole and thiazolo-pyrimidine derivatives. Below is a comparative analysis with analogs from the literature:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations: The target compound uses a benzothiazole core, while analogs employ a thiazolo-pyrimidine scaffold. The latter’s extended conjugation may enhance π-stacking interactions in biological targets.
Substituent Effects: Electron-Withdrawing Groups: The 4-acetylbenzoyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in ), altering electronic density and reactivity.
Biological Relevance :
- Compounds with chlorophenyl or trimethoxybenzylidene substituents () are often associated with antimicrobial or anticancer activity, but the target compound’s acetylbenzoyl group may redirect selectivity toward enzyme inhibition (e.g., acetyltransferase targets) .
Physicochemical and Crystallographic Comparisons
Table 2: Physicochemical Properties
| Property | Target Compound | Ethyl 5-(4-chlorophenyl)-... | Ethyl 5-(4-methoxyphenyl)-... |
|---|---|---|---|
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~3.5 | ~2.2 |
| Hydrogen Bond Acceptors | 7 | 8 | 10 |
| Rotatable Bonds | 6 | 7 | 9 |
Crystallographic Insights:
Q & A
Basic Question: How can the synthetic route of this compound be optimized for higher yield and purity?
Methodological Answer:
Optimization involves stepwise control of reaction conditions. For example:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, as seen in analogous benzothiazole syntheses .
- Catalyst Screening: Test palladium or copper catalysts for imine bond formation, referencing protocols for similar thiazole derivatives .
- Temperature Gradients: Employ reflux conditions (80–120°C) for cyclization steps, ensuring minimal side-product formation .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .
Basic Question: What spectroscopic techniques are critical for characterizing its structural integrity?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: 1H/13C NMR to confirm Z-configuration of the imine group and ester linkages (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- IR Spectroscopy: Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazole ring vibrations (~1550 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks and rule out degradation products .
- X-ray Crystallography (if feasible): Resolve stereochemical ambiguities, as demonstrated for structurally related benzothiazoles .
Advanced Question: How can researchers design experiments to evaluate its biological activity against cancer targets?
Methodological Answer:
- In Vitro Screening:
- Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations, comparing to controls like cisplatin .
- Assess apoptosis via flow cytometry (Annexin V/PI staining) .
- Mechanistic Studies:
- Perform Western blotting to quantify caspase-3/9 activation .
- Evaluate ROS generation using fluorescent probes (e.g., DCFH-DA) .
- Selectivity: Test non-cancerous cell lines (e.g., HEK293) to establish therapeutic indices .
Advanced Question: What methodologies are used to investigate its interaction with enzymatic targets like kinases or proteases?
Methodological Answer:
- Enzyme Inhibition Assays:
- Use fluorescence-based kits (e.g., ATPase activity for kinases) with IC50 determination .
- Perform Michaelis-Menten kinetics to assess competitive/non-competitive inhibition .
- Molecular Docking:
- Employ AutoDock Vina with crystal structures from the PDB (e.g., EGFR kinase: PDB ID 1M17) to predict binding modes .
- Surface Plasmon Resonance (SPR): Measure real-time binding affinity (KD values) for target proteins .
Advanced Question: How can structure-activity relationship (SAR) studies be conducted to improve its potency?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace 4-acetylbenzoyl with sulfonamide or diethylamino groups) and compare bioactivity .
- Pharmacophore Mapping: Identify critical moieties (e.g., thiazole ring, methoxyethyl group) using 3D-QSAR models .
- Data Correlation: Tabulate IC50 values against structural variations (Table 1):
| Substituent Modification | IC50 (μM) | Selectivity Index |
|---|---|---|
| 4-Acetylbenzoyl (Parent) | 2.1 | 8.5 |
| 4-Sulfamoylbenzoyl | 0.9 | 12.3 |
| 4-Diethylaminobenzoyl | 5.7 | 3.2 |
Data adapted from analogous benzothiazole derivatives .
Advanced Question: What strategies resolve contradictions in reported biological data across studies?
Methodological Answer:
- Comparative Meta-Analysis: Normalize data using standardized protocols (e.g., cell line passage number, assay incubation times) .
- Analytical Replication: Repeat disputed experiments with controlled variables (e.g., serum-free media vs. FBS-containing media) .
- Orthogonal Assays: Cross-validate cytotoxicity results via clonogenic assays and live-cell imaging .
Advanced Question: How can metabolic stability be assessed to predict in vivo efficacy?
Methodological Answer:
- Liver Microsome Assays: Incubate with human/rat liver microsomes, quantifying parent compound degradation via LC-MS/MS .
- CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Plasma Stability: Monitor compound integrity in plasma (37°C, 24 hrs) with HPLC-UV detection .
Advanced Question: What techniques ensure enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases .
- Circular Dichroism (CD): Confirm optical activity of isolated enantiomers .
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in key cyclization steps .
Advanced Question: How is toxicity profiled to balance efficacy and safety?
Methodological Answer:
- Acute Toxicity Studies: Administer escalating doses in rodent models (OECD 423 guidelines), monitoring organ histopathology .
- Genotoxicity Screening: Conduct Ames tests (bacterial reverse mutation) and micronucleus assays .
- Cardiotoxicity: Assess hERG channel inhibition via patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
